

High-Impact Synthesis of Nitro-Aminopyrazole Derivatives

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Compound of Interest

Compound Name:	1-Methyl-4-nitro-1H-pyrazol-3-amine
CAS No.:	20055-00-9
Cat. No.:	B2727026

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Energetic & Pharmaceutical Applications

Introduction: The "Push-Pull" Architecture

Nitro-aminopyrazoles represent a unique class of heterocyclic compounds where the molecular architecture is defined by a "push-pull" electronic system. The electron-donating amino group (

) and the electron-withdrawing nitro group (

) positioned on the nitrogen-rich pyrazole ring create a scaffold with high enthalpy of formation and significant dipole moments.

For the drug developer, this scaffold offers specific hydrogen-bonding motifs critical for kinase inhibition (e.g., CDK inhibitors). For the energetic materials scientist, it provides the "Holy Grail" of high density and low sensitivity—exemplified by compounds like LLM-116 (4-amino-3,5-dinitropyrazole).

This guide details the two primary synthesis pathways that dominate this field: Electrophilic Aromatic Substitution (EAS) with rearrangement, and Vicarious Nucleophilic Substitution

(VNS).

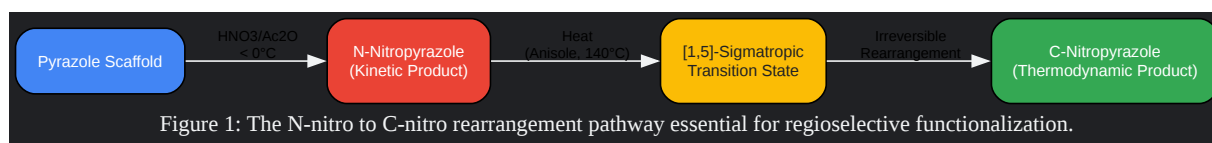
The Regioselectivity Challenge

The synthesis of nitro-aminopyrazoles is governed by the competition between N-nitration and C-nitration.

- **Kinetic Control (N-Nitration):** Under standard nitration conditions (mixed acid), the pyrazole nitrogen is often the first site of attack, forming an N-nitro species. This is frequently an unwanted intermediate in pharmaceutical synthesis but a necessary precursor in energetic material synthesis.
- **Thermodynamic Control (C-Nitration):** To place the nitro group on the carbon backbone (C3, C4, or C5), one must either employ high-temperature rearrangement or activate the ring for direct electrophilic attack.

Pathway Visualization: N-to-C Migration

The following diagram illustrates the critical 1,5-sigmatropic shift required to move a nitro group from the ring nitrogen to the carbon backbone, a mechanism fundamental to obtaining 3-nitro and 4-nitro isomers.



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Protocol A: Direct Synthesis of 3-Amino-4-Nitropyrazole

Target: Pharmaceutical Intermediates

This protocol addresses the synthesis of 3-amino-4-nitropyrazole, a ubiquitous precursor for kinase inhibitors. Direct nitration of 3-aminopyrazole is hazardous due to the instability of the

amine in oxidizing media. We utilize a sulfate protection strategy to mitigate oxidation.

Experimental Workflow

Parameter	Specification
Precursor	3-Aminopyrazole sulfate
Reagent	Fuming Nitric Acid (, 98%)
Catalyst/Medium	Conc. Sulfuric Acid ()
Temperature	-10°C (Addition) 60°C (Reaction)
Yield Target	75-85%

Step-by-Step Methodology

- **Salt Formation:** Dissolve 3-aminopyrazole in 20% sulfuric acid and evaporate to dryness to obtain the stable sulfate salt. This prevents oxidative tarring of the free amine.
- **Nitration Matrix:** Suspend the sulfate salt in concentrated (5 volumes) and cool to -10°C.
- **Electrophilic Attack:** Add fuming dropwise. Crucial: Maintain temperature below 0°C during addition to prevent exotherms.
- **Isomerization:** Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. This thermal step drives the nitro group to the C4 position (ortho to the amine).
- **Quenching:** Pour the reaction mixture over crushed ice (ratio 1:5). Neutralize with Ammonium Hydroxide () to pH 5-6.

- Isolation: The product precipitates as a yellow solid. Filter, wash with ice water, and recrystallize from ethanol.

Mechanistic Note: The amino group directs the incoming electrophile to the ortho/para positions. Since N1 is protonated in the acidic medium, the C4 position is the most nucleophilic site available, leading to high regioselectivity.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Target: High-Performance Energetics (LLM-116)[1]

For advanced materials like 4-amino-3,5-dinitropyrazole (LLM-116), electrophilic nitration fails because the dinitropyrazole ring is too electron-deficient to accept another electrophile. We must switch strategies to Vicarious Nucleophilic Substitution (VNS), using a carbon or nitrogen nucleophile that brings its own leaving group.

The VNS Mechanism

In this reaction, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent. It attacks the electron-poor ring, and the departure of the trimethylamine leaving group restores aromaticity.

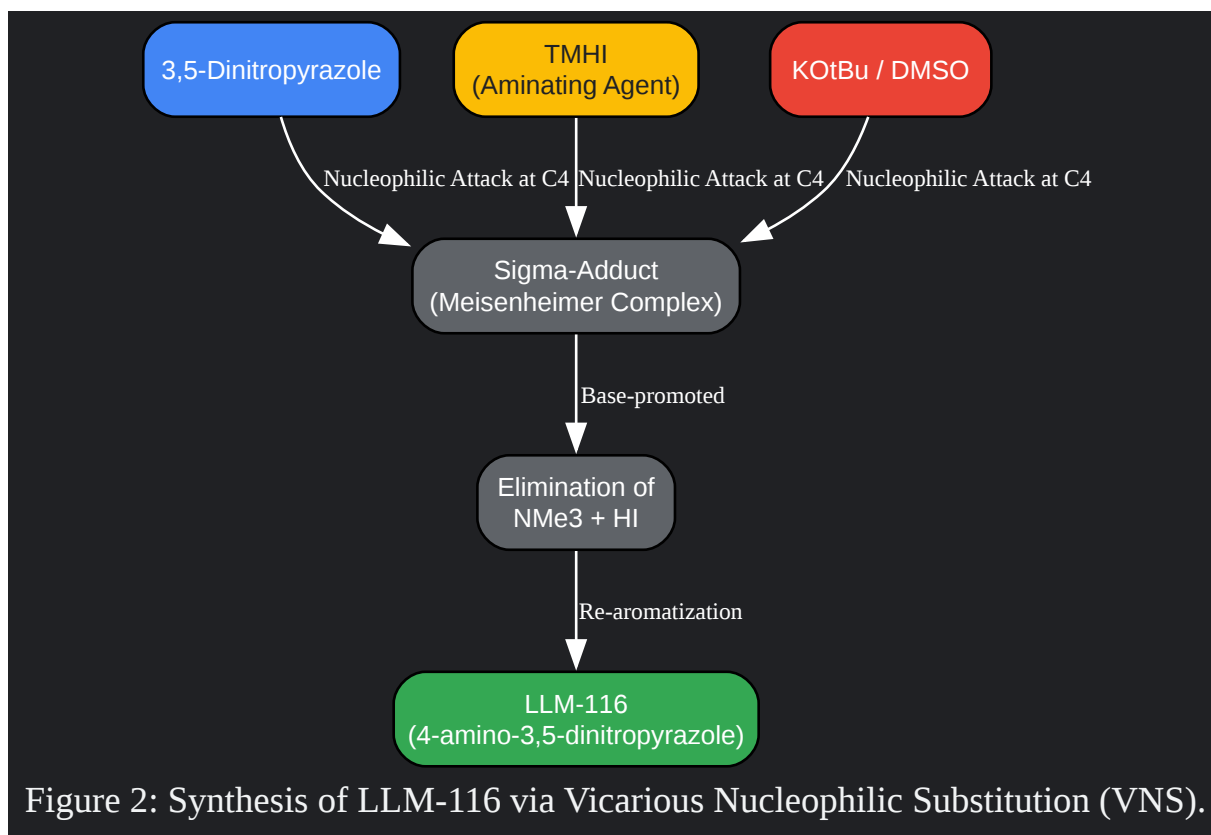


Figure 2: Synthesis of LLM-116 via Vicarious Nucleophilic Substitution (VNS).

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Detailed Protocol for LLM-116

- Reagent Prep: Prepare anhydrous DMSO. Moisture kills the VNS reaction by quenching the base.
- Dissolution: Dissolve 3,5-dinitropyrazole (1.0 eq) and 1,1,1-trimethylhydrazinium iodide (TMHI, 1.1 eq) in DMSO.
- Base Addition: Add Potassium tert-butoxide (KOtBu, 2.5 eq) in a single portion.
 - Observation: The solution will turn deep red/brown immediately, indicating the formation of the Meisenheimer complex (sigma-adduct).
- Reaction: Stir at room temperature for 2–4 hours. Unlike nitration, this does not require heat.
- Work-up: Pour into ice water and acidify to pH 3 with HCl.

- Purification (Critical): The crude product is often a DMSO solvate.
 - Step A: Recrystallize from water to form the monohydrate.[1][2][3]
 - Step B: Recrystallize from butyl acetate to obtain the anhydrous, pure crystal (density 1.90 g/cm³).[1]

Comparative Data: Energetic Properties

The following table contrasts the target molecule (LLM-116) with standard high-energy materials, highlighting the efficiency of the VNS synthesis route in producing high-density materials.

Property	LLM-116 (Target)	TATB (Standard)	RDX (Standard)
Synthesis Route	VNS Amination	Nitration	Nitrolysis
Density ()	1.90 g/cm ³	1.93 g/cm ³	1.82 g/cm ³
Detonation Velocity	~8,700 m/s	7,940 m/s	8,750 m/s
Friction Sensitivity	Insensitive (0/10)	Insensitive	Sensitive
Thermal Onset	260°C	330°C	210°C

Data Source: Lawrence Livermore National Laboratory (LLNL) Characterization Reports [1, 2].

Safety & Handling

Warning: All nitro-aminopyrazoles are energetic materials.

- Scale Limits: Do not exceed 5g scale without blast shielding.
- Incompatibility: Avoid contact with strong reducing agents or heavy metals (which can form sensitive azides/salts).
- VNS Specifics: The VNS reaction generates trimethylamine (fishy odor, flammable). Ensure adequate ventilation.

References

- Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Source: Lawrence Livermore National Laboratory / SciSpace. URL:[[Link](#)]
- Vicarious Nucleophilic Substitution of Hydrogen. Source: Organic Chemistry Portal / Makosza et al. URL:[[Link](#)]
- Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Source: Royal Society of Chemistry (RSC) Advances. URL:[[Link](#)]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[[Link](#)]

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Sources

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- [2. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole \(LLM-116\) - UNT Digital Library \[digital.library.unt.edu\]](#)
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